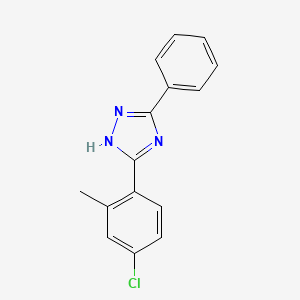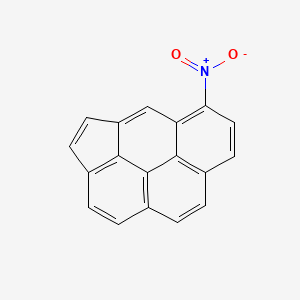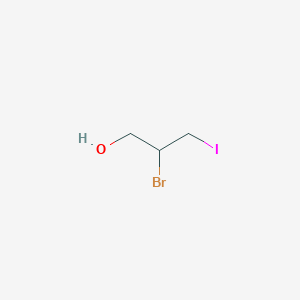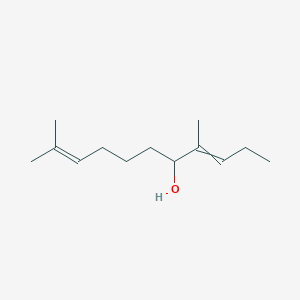![molecular formula C8H8Cl3OPS B14402126 [2-Chloro-1-(phenylsulfanyl)ethyl]phosphonic dichloride CAS No. 88691-09-2](/img/structure/B14402126.png)
[2-Chloro-1-(phenylsulfanyl)ethyl]phosphonic dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-Chloro-1-(phenylsulfanyl)ethyl]phosphonic dichloride is an organophosphorus compound that features a phosphonic dichloride group attached to a 2-chloro-1-(phenylsulfanyl)ethyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-Chloro-1-(phenylsulfanyl)ethyl]phosphonic dichloride typically involves the reaction of 2-chloro-1-(phenylsulfanyl)ethanol with phosphorus trichloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorus trichloride. The general reaction scheme is as follows:
[ \text{2-Chloro-1-(phenylsulfanyl)ethanol} + \text{PCl}_3 \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems can help maintain the anhydrous conditions required for the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
[2-Chloro-1-(phenylsulfanyl)ethyl]phosphonic dichloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the phosphonic dichloride group can be substituted by nucleophiles such as amines or alcohols.
Oxidation Reactions: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form phosphonates or phosphine oxides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines (e.g., methylamine) and alcohols (e.g., methanol). These reactions are typically carried out in the presence of a base such as triethylamine.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include phosphonamides and phosphonates.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include phosphonates and phosphine oxides.
Applications De Recherche Scientifique
[2-Chloro-1-(phenylsulfanyl)ethyl]phosphonic dichloride has several applications in scientific research:
Biology: It can be used to modify biomolecules for studying enzyme mechanisms or protein interactions.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of [2-Chloro-1-(phenylsulfanyl)ethyl]phosphonic dichloride involves the reactivity of the phosphonic dichloride group. This group can react with nucleophiles to form covalent bonds, making it useful for modifying other molecules. The phenylsulfanyl group can also participate in redox reactions, adding to the compound’s versatility.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [2-Chloro-1-(phenylsulfanyl)ethyl]phosphonic acid
- [2-Chloro-1-(phenylsulfanyl)ethyl]phosphonic diethyl ester
- [2-Chloro-1-(phenylsulfanyl)ethyl]phosphonic dimethyl ester
Uniqueness
[2-Chloro-1-(phenylsulfanyl)ethyl]phosphonic dichloride is unique due to the presence of both a phosphonic dichloride group and a phenylsulfanyl group. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.
Propriétés
Numéro CAS |
88691-09-2 |
|---|---|
Formule moléculaire |
C8H8Cl3OPS |
Poids moléculaire |
289.5 g/mol |
Nom IUPAC |
(2-chloro-1-dichlorophosphorylethyl)sulfanylbenzene |
InChI |
InChI=1S/C8H8Cl3OPS/c9-6-8(13(10,11)12)14-7-4-2-1-3-5-7/h1-5,8H,6H2 |
Clé InChI |
PPRJKPIGAYGPHH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)SC(CCl)P(=O)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[6-(6-Oxo-3-phenylpyridazin-1(6H)-yl)hexyl]-N'-propan-2-ylurea](/img/structure/B14402043.png)
![6-(3,4-Dimethylphenyl)-3-ethyl-4-phenyl[1,2]oxazolo[5,4-b]pyridine](/img/structure/B14402054.png)
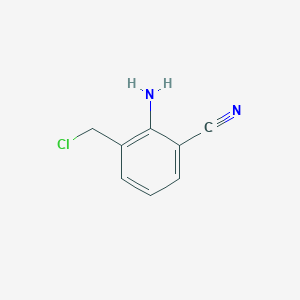
![N-Chloro-N-[2-chloro-4-(trimethylsilyl)but-3-yn-1-yl]benzenesulfonamide](/img/structure/B14402068.png)
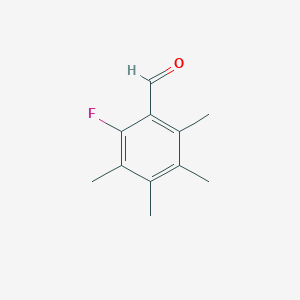
![2,2'-Disulfanediylbis[6-(hydroxymethyl)-4-(1-phenylethyl)phenol]](/img/structure/B14402089.png)

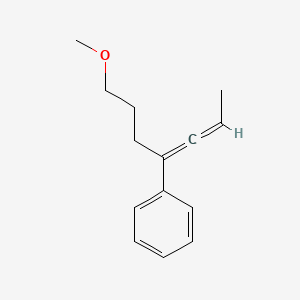
![2,2'-(Piperazine-1,4-diyl)bis[N-([1,1'-biphenyl]-3-yl)acetamide]](/img/structure/B14402105.png)
